molecular formula C10H15N3S B5847971 1-Ethyl-3-(2-pyridin-4-ylethyl)thiourea

1-Ethyl-3-(2-pyridin-4-ylethyl)thiourea

Cat. No.: B5847971
M. Wt: 209.31 g/mol
InChI Key: GQXIFESLERPDCL-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2-pyridin-4-ylethyl)thiourea is a chemical compound of interest in biochemical and pharmacological research. As a thiourea derivative featuring a pyridine moiety, this class of compounds is frequently investigated for its potential biological activities and its ability to act as a ligand in coordination chemistry . The molecular structure, which includes a sulfur-containing thiourea group and a nitrogen-containing pyridinyl ring, suggests potential for interactions with various enzymes and receptors . Researchers can explore its utility in developing novel enzyme inhibitors or as a building block in synthetic organic chemistry. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-ethyl-3-(2-pyridin-4-ylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S/c1-2-12-10(14)13-8-5-9-3-6-11-7-4-9/h3-4,6-7H,2,5,8H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXIFESLERPDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NCCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Ethyl-3-(2-pyridin-4-ylethyl)thiourea typically involves the reaction of ethyl isothiocyanate with 2-(pyridin-4-yl)ethylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic attack of the amine on the isothiocyanate group. The reaction proceeds as follows:

C2H5NCS+C7H9NC2H5NHC(S)NHC7H9N\text{C}_2\text{H}_5\text{NCS} + \text{C}_7\text{H}_9\text{N} \rightarrow \text{C}_2\text{H}_5\text{NHC(S)NH}\text{C}_7\text{H}_9\text{N} C2​H5​NCS+C7​H9​N→C2​H5​NHC(S)NHC7​H9​N

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Ethyl-3-(2-pyridin-4-ylethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions for these reactions include mild to moderate temperatures, solvents like ethanol or dichloromethane, and catalysts such as transition metal complexes. Major products formed from these reactions include sulfonyl thioureas, thiol derivatives, and substituted thioureas.

Scientific Research Applications

1-Ethyl-3-(2-pyridin-4-ylethyl)thiourea has a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antibacterial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and as a tool in biochemical research.

    Medicine: Research has shown that thiourea derivatives can act as enzyme inhibitors, making them valuable in drug discovery and development.

    Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(2-pyridin-4-ylethyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The pyridin-4-ylethyl group enhances the compound’s ability to penetrate biological membranes and interact with intracellular targets. Pathways involved in its action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Thiourea Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Thiourea Derivatives
Compound Name Substituents Notable Features Reference
1-Ethyl-3-(2-pyridin-4-ylethyl)thiourea Ethyl, 2-pyridin-4-ylethyl Pyridine ring enables metal coordination; ethyl enhances hydrophobicity.
1-Ethyl-3-[2-(octadecylthio)ethyl]thiourea Ethyl, octadecylthio-ethyl Long alkyl chain increases lipophilicity; high peak area in GC-MS (16.346%)
1-Ethyl-3-(3-methoxyphenyl)thiourea Ethyl, 3-methoxyphenyl Methoxy group improves solubility; crystallizes in monoclinic system (P21/n)
1-Allyl-3-(2-pyrimidyl)thiourea Allyl, pyrimidyl Allyl group introduces reactivity; pyrimidine enhances π-π stacking
3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea Nitrobenzoyl, bis-hydroxyethyl Hydrogen-bonding network stabilizes crystal structure; nitro group adds polarity

Key Observations :

  • Pyridine vs. Pyrimidine : The pyridine ring in the target compound may offer stronger metal-binding capabilities compared to pyrimidine derivatives due to its lone pair on nitrogen .
  • Crystallinity: Ethyl-substituted thioureas like 1-ethyl-3-(3-methoxyphenyl)thiourea exhibit well-defined monoclinic crystal structures (space group P21/n), suggesting predictable packing behaviors useful in material science .

Key Findings :

  • Anti-Amoebic Activity: Amino acid-functionalized thioureas (e.g., M1, M2) outperform simpler derivatives due to hydrophilic moieties enhancing receptor selectivity .
  • Catalytic Performance : The pyridinyl group in this compound may improve catalytic efficiency compared to aryl ester analogs (), though direct data is lacking .
  • Sensor Applications : Tm³⁺-thiourea complexes exhibit ultra-low detection limits, suggesting that pyridine-containing derivatives could be tailored for heavy metal sensing .

Comparison with Other Derivatives :

  • Ethyl vs. Allyl Groups : Allyl-substituted thioureas () require careful handling due to their reactivity, whereas ethyl groups offer stability .
  • Solubility Challenges: Long alkyl chains (e.g., octadecylthio-ethyl) necessitate non-polar solvents, complicating purification .

Q & A

Q. What are the standard synthetic routes for 1-Ethyl-3-(2-pyridin-4-ylethyl)thiourea, and how are reaction conditions optimized?

The compound is typically synthesized via condensation between ethylamine and a pyridinyl-substituted isothiocyanate. Key steps include:

  • Solvent selection : Ethanol or methanol under reflux ensures solubility and reactivity .
  • Purification : Recrystallization from solvents like DMSO yields high-purity crystals, as demonstrated in analogous thiourea derivatives .
  • Optimization : Parameters such as temperature (60–80°C), molar ratios (1:1.2 amine:isothiocyanate), and reaction time (4–6 hours) are adjusted to maximize yield (>70%) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • FT-IR : Identifies thiourea's C=S stretch (~1250–1350 cm⁻¹) and N-H vibrations (~3200–3400 cm⁻¹) .
  • NMR : ¹H NMR confirms ethyl and pyridinyl proton environments, while ¹³C NMR resolves thiocarbonyl (C=S, ~180 ppm) .
  • X-ray diffraction : Determines crystal system (e.g., monoclinic, space group P21/n), bond lengths (e.g., C–S: ~1.69 Å), and hydrogen-bonding networks (e.g., N–H···S interactions) .

Q. What safety protocols are recommended for handling this thiourea derivative?

  • Toxicity : Avoid inhalation/ingestion; thiourea derivatives are linked to thyroid disruption and skin sensitization .
  • Storage : Protect from moisture/light in airtight containers to prevent decomposition .
  • PPE : Use gloves, lab coats, and fume hoods during synthesis .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the electronic structure and reactivity of this compound?

  • Density-functional theory (DFT) : Calculates thermochemical properties (e.g., atomization energies) using hybrid functionals (e.g., B3LYP) with exact-exchange corrections for accuracy (±2.4 kcal/mol error) .
  • Electron density analysis : Maps charge distribution to predict nucleophilic/electrophilic sites, guiding derivatization strategies .
  • Reaction mechanisms : Simulates pathways (e.g., oxidation to sulfoxides) using gradient-corrected exchange-correlation functionals .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Structural variability : Compare substituent effects (e.g., pyridinyl vs. methoxyphenyl groups) on enzyme inhibition using SAR (structure-activity relationship) analysis .
  • Experimental design : Control variables like purity (>95% via HPLC) and solvent (DMSO vs. aqueous buffers) to minimize artifacts .
  • Statistical validation : Apply multivariate regression to isolate confounding factors (e.g., cell line variability in anticancer assays) .

Q. What strategies optimize the compound's bioactivity through structural modifications?

  • Functional group substitution : Introduce electron-withdrawing groups (e.g., -NO₂) on the pyridinyl ring to enhance enzyme binding via π-π stacking .
  • Metal coordination : Synthesize Pt(II) complexes to improve anticancer activity, as seen in analogous thiourea derivatives .
  • Hydrogen-bond engineering : Modify hydrogen-bond donors (e.g., N–H groups) to strengthen interactions with biological targets .

Q. How does crystallographic data inform the design of stable polymorphs or co-crystals?

  • Space group analysis : Monoclinic systems (e.g., P21/n) with Z = 4 indicate packing efficiency, influencing solubility and stability .
  • Hydrogen-bond networks : Intermolecular N–H···S and N–H···O bonds stabilize crystal lattices; disrupting these via co-formers (e.g., carboxylic acids) can alter physicochemical properties .
  • Refinement tools : Use SHELXL for high-resolution data to resolve disorder and thermal parameters, ensuring accurate structural models .

Methodological Tables

Table 1: Key Crystallographic Parameters for 1-Ethyl-3-(3-methoxyphenyl)thiourea (Analogous Compound)

ParameterValue
Crystal systemMonoclinic
Space groupP21/n
Unit cell dimensionsa = 11.08 Å, b = 8.61 Å, c = 11.97 Å
Hydrogen bondsN1–H1A···S1 (2.53 Å)

Table 2: DFT-Calculated vs. Experimental Bond Lengths (Å)

BondDFT ValueExperimental Value
C–S1.711.69
C–N (thiourea)1.351.34

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